molecular formula C14H14FN5OS B4358393 4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-[(4-FLUOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-[(4-FLUOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4358393
M. Wt: 319.36 g/mol
InChI Key: CNVUJJLHFYSRAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-[(4-FLUOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a pyrazole ring, a triazole ring, and a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-[(4-FLUOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the triazole ring and the fluorophenoxy group. Common reagents used in these reactions include hydrazine, acetic acid, and various halogenated compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-[(4-FLUOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can be further utilized in different applications, including drug development and material science.

Scientific Research Applications

4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-[(4-FLUOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its effects on various biological pathways.

    Medicine: Research has indicated its potential as an antimicrobial and anticancer agent. It is also being explored for its role in drug delivery systems.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-[(4-FLUOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and altering biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,3-diphenyl-1H-pyrazol-4-yl methyl benzoate: This compound shares the pyrazole ring but differs in the substituents attached to it.

    4-(1-methyl-1H-pyrazol-4-yl)pyridine: Similar in structure but with a pyridine ring instead of a triazole ring.

    N- [4- (1-methyl-1H-pyrazol-4-yl)benzyl]-6- {7- [3- (1-pyrrolidinyl)propoxy]imidazo [1,2-a]pyridin-3-yl}-4-pyrimidinamine: Contains a pyrazole ring and additional functional groups.

Uniqueness

4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-[(4-FLUOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of a pyrazole ring, a triazole ring, and a fluorophenoxy group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-(1,3-dimethylpyrazol-4-yl)-3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5OS/c1-9-12(7-19(2)18-9)20-13(16-17-14(20)22)8-21-11-5-3-10(15)4-6-11/h3-7H,8H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVUJJLHFYSRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1N2C(=NNC2=S)COC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-[(4-FLUOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-[(4-FLUOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
Reactant of Route 3
4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-[(4-FLUOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
Reactant of Route 4
4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-[(4-FLUOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
Reactant of Route 5
4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-[(4-FLUOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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